N-Carbamoyl-L-norvaline
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Overview
Description
(2S)-2-(carbamoylamino)pentanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of an amine group and a carboxylic acid group, making it a fundamental building block in the synthesis of proteins and peptides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(carbamoylamino)pentanoic acid can be achieved through several methods. One common approach involves the carboxylation of Grignard reagents. In this method, a Grignard reagent, such as an alkyl or aryl magnesium halide, reacts with carbon dioxide to form a carboxylate intermediate. This intermediate is then protonated to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of (2S)-2-(carbamoylamino)pentanoic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of flow microreactor systems has been explored to enhance the sustainability and versatility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(carbamoylamino)pentanoic acid undergoes various chemical reactions characteristic of amino acids. These include:
Acylation: Reaction with acyl chlorides to form amides.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Ninhydrin Reaction: Reaction with ninhydrin to produce a colored product, commonly used for detecting amino acids.
Common Reagents and Conditions
Acylation: Typically involves acyl chlorides and a base such as pyridine.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Ninhydrin Reaction: Utilizes ninhydrin reagent under mild heating conditions.
Major Products Formed
Amides: Formed from acylation reactions.
Esters: Formed from esterification reactions.
Colored Complexes: Formed from reactions with ninhydrin, useful for analytical purposes.
Scientific Research Applications
(2S)-2-(carbamoylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of peptides and proteins.
Biology: Plays a role in metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of (2S)-2-(carbamoylamino)pentanoic acid involves its interaction with various molecular targets and pathways. As an amino acid, it can be incorporated into proteins, influencing their structure and function. It may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pentanoic Acid: Shares the carboxylic acid group but lacks the amine group.
Ethanoic Acid: A simpler carboxylic acid with a shorter carbon chain.
Hexanoic Acid: Similar structure but with a longer carbon chain
Uniqueness
(2S)-2-(carbamoylamino)pentanoic acid is unique due to its dual functional groups (amine and carboxylic acid), which allow it to participate in a wide range of chemical reactions and biological processes. This dual functionality makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
211681-86-6 |
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Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)pentanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 |
InChI Key |
GMSQPJHLLWRMCW-BYPYZUCNSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)N |
Origin of Product |
United States |
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